molecular formula C18H16N2O3S B11689037 5-(2,5-Dimethoxy-benzylidene)-2-phenylimino-thiazolidin-4-one

5-(2,5-Dimethoxy-benzylidene)-2-phenylimino-thiazolidin-4-one

Cat. No.: B11689037
M. Wt: 340.4 g/mol
InChI Key: PKRVZBCYVMQLMA-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,5-Dimethoxy-benzylidene)-2-phenylimino-thiazolidin-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a thiazolidinone ring, a benzylidene group, and a phenylimino group, which contribute to its distinctive properties.

Preparation Methods

The synthesis of 5-(2,5-Dimethoxy-benzylidene)-2-phenylimino-thiazolidin-4-one typically involves the reaction of 2,5-dimethoxybenzaldehyde with thiazolidin-4-one derivatives. One common method is the Knoevenagel condensation reaction, where 2,5-dimethoxybenzaldehyde reacts with thiazolidin-4-one in the presence of a base such as piperidine and a catalyst like benzoic acid . The reaction is carried out in a solvent like toluene under reflux conditions. The product is then purified using column chromatography.

Chemical Reactions Analysis

5-(2,5-Dimethoxy-benzylidene)-2-phenylimino-thiazolidin-4-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethoxy-benzylidene)-2-phenylimino-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, its cytotoxic effects are attributed to its ability to bind to cellular proteins and disrupt their function, leading to cell death. The compound’s fluorescent properties are due to its ability to interact with lipid droplets, causing a change in its fluorescence quantum yield .

Comparison with Similar Compounds

Similar compounds to 5-(2,5-Dimethoxy-benzylidene)-2-phenylimino-thiazolidin-4-one include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C18H16N2O3S

Molecular Weight

340.4 g/mol

IUPAC Name

(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H16N2O3S/c1-22-14-8-9-15(23-2)12(10-14)11-16-17(21)20-18(24-16)19-13-6-4-3-5-7-13/h3-11H,1-2H3,(H,19,20,21)/b16-11-

InChI Key

PKRVZBCYVMQLMA-WJDWOHSUSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)NC(=NC3=CC=CC=C3)S2

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)NC(=NC3=CC=CC=C3)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.